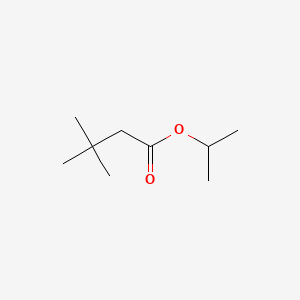

Isopropyl 3,3-dimethylbutyrate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60498-66-0 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

propan-2-yl 3,3-dimethylbutanoate |

InChI |

InChI=1S/C9H18O2/c1-7(2)11-8(10)6-9(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

JSMHPWIYMAUZPU-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CC(C)(C)C |

Canonical SMILES |

CC(C)OC(=O)CC(C)(C)C |

Other CAS No. |

60498-66-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isopropyl 3,3 Dimethylbutyrate and Its Precursors

Esterification Strategies and Optimization

The final step in producing isopropyl 3,3-dimethylbutyrate is the formation of the ester bond between 3,3-dimethylbutyric acid and isopropanol (B130326). This can be achieved through direct esterification or transesterification pathways.

Direct Esterification Approaches

Direct esterification, specifically the Fischer-Speier esterification, is a common method for synthesizing this compound. This approach involves the reaction of 3,3-dimethylbutyric acid with isopropyl alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side for higher yields.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically conducted under reflux conditions. A key optimization strategy is the continuous removal of water, a byproduct of the reaction, which shifts the equilibrium in favor of ester formation according to Le Châtelier's principle. ucr.ac.cr Reactive distillation is an effective technique for this, combining reaction and separation in a single unit to increase the degree of conversion. ucr.ac.cr For instance, the esterification of similar fatty acids with isopropanol has shown a significant increase in conversion (from 63% in batch to 80% under reactive distillation) by continuously removing the water/isopropanol azeotrope. ucr.ac.cr

Table 1: Key Parameters for Direct Esterification of 3,3-Dimethylbutyric Acid

| Parameter | Details | Source(s) |

| Reactants | 3,3-Dimethylbutyric acid, Isopropanol | |

| Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | |

| Typical Conditions | Reflux | |

| Yield Optimization | Removal of water (e.g., via reactive distillation) | ucr.ac.cr |

| Purification | Fractional distillation, Column chromatography |

Transesterification Pathways

Transesterification is an alternative route for producing this compound. This process involves the conversion of one type of ester into another by exchanging the alcohol group. For example, a methyl or ethyl ester of 3,3-dimethylbutyric acid can be reacted with isopropanol to yield the desired isopropyl ester. masterorganicchemistry.com

This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide, such as sodium isopropoxide, is used. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com To ensure the reaction proceeds to completion, a large excess of isopropanol is typically used as the solvent, which shifts the equilibrium towards the formation of the more stable isopropyl ester. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar principle to direct esterification, involving protonation of the carbonyl group to enhance its electrophilicity, followed by nucleophilic attack by isopropanol. masterorganicchemistry.com While specific studies on the transesterification to form this compound are not extensively detailed, the general principles are well-established for similar esters, such as fatty acid isopropyl esters, where excess alcohol is used to drive the reversible reaction forward. ui.ac.id

Synthesis of 3,3-Dimethylbutyric Acid Precursors

The availability of the precursor, 3,3-dimethylbutyric acid (also known as tert-butylacetic acid), is critical. google.com It is an intermediate used in the synthesis of various chemical compounds, including pharmaceuticals and agricultural chemicals. google.comqinfengtech.com.cn Several synthetic routes have been developed for its production.

Routes from Tert-butyl Derivatives

One notable synthetic pathway starts with tert-butyl derivatives. A process has been patented where 3,3-dimethylbutyric acid is obtained by reacting tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF₃). google.comgoogle.com However, the industrial application of this method can be challenging due to the handling requirements of BF₃. google.com

Another approach involves the reaction of isobutylene (B52900) with ethylene (B1197577) and a strong mineral acid like sulfuric acid. This reaction forms a 3,3-dimethylbutyl ester (specifically, 3,3-dimethylbutyl hydrogen sulfate), which is then hydrolyzed to produce 3,3-dimethylbutanol. google.com The resulting alcohol can be subsequently oxidized to yield 3,3-dimethylbutyric acid.

Carboxylic Acid Functionalization Methods

Functionalization methods can also be employed to synthesize 3,3-dimethylbutyric acid. A prominent example is the oxidation of 3,3-dimethylbutyraldehyde (B104332). A high-yield process involves the oxidation of the aldehyde using oxygen in the presence of a catalytic system, such as copper(II) acetate (B1210297) and cobalt(II) acetate in water, which can produce 3,3-dimethylbutyric acid with a yield of 95%. chemicalbook.com

Another advanced method involves the Wolff-Kishner reduction of trimethylpyruvic acid (also known as 3,3-dimethyl-2-oxobutyric acid). google.comgoogle.com In this two-step, one-pot synthesis, trimethylpyruvic acid is first reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. google.com Subsequent heating with a strong base, like potassium hydroxide (B78521) (KOH), induces reduction and nitrogen elimination to yield 3,3-dimethylbutyric acid in high yields (around 90%). google.com

Table 2: Comparison of Synthesis Methods for 3,3-Dimethylbutyric Acid

| Starting Material | Key Reagents | Key Intermediate(s) | Advantage(s) | Disadvantage(s) | Source(s) |

| tert-Butanol / tert-Butyl Chloride | Vinylidene chloride, H₂SO₄, BF₃ | - | Direct route | Difficult handling of BF₃ | google.comgoogle.com |

| Trimethylpyruvic acid | Hydrazine hydrate, KOH | Hydrazone | High selectivity and yield | - | google.com |

| 3,3-Dimethylbutyraldehyde | O₂, Cu(OAc)₂, Co(OAc)₂ | - | High yield (95%) | - | chemicalbook.com |

| Isobutylene | Ethylene, H₂SO₄ | 3,3-Dimethylbutyl hydrogen sulfate (B86663) | Utilizes simple alkenes | Multi-step process (hydrolysis then oxidation) | google.com |

Malonate-based Synthetic Routes

The malonic ester synthesis is a classic method for preparing carboxylic acids by alkylating diethyl malonate. libretexts.orgmasterorganicchemistry.com The process involves deprotonation of the malonic ester, followed by an Sₙ2 reaction with an alkyl halide, and subsequent hydrolysis and decarboxylation to yield a substituted acetic acid. masterorganicchemistry.com

However, the malonic ester synthesis is not a viable method for producing 3,3-dimethylbutyric acid. vaia.comaskfilo.com The synthesis would require the use of a tert-butyl halide, such as 1-bromo-1,1-dimethylethane (tert-butyl bromide), as the alkylating agent. vaia.comaskfilo.com Tertiary alkyl halides are unable to undergo the required Sₙ2 reaction with the malonic ester enolate. vaia.com The significant steric hindrance caused by the three bulky methyl groups on the tertiary carbon prevents the nucleophile from accessing the reaction center, thus precluding the necessary carbon-carbon bond formation. vaia.comaskfilo.com Instead of substitution, elimination reactions would be favored.

Stereoselective Synthesis and Chiral Induction

The precise control of stereochemistry is crucial for the synthesis of specific isomers of this compound precursors, which are valuable in pharmaceuticals and fine chemicals. researchgate.net Methodologies focus on creating chiral intermediates with high enantiomeric purity and developing diastereoselective reactions to control the relative stereochemistry of multiple chiral centers.

Asymmetric Synthesis of Chiral Intermediates

The asymmetric synthesis of chiral precursors to this compound often involves the creation of enantiomerically pure building blocks, such as chiral derivatives of 3,3-dimethylbutanoic acid. Key strategies include enzymatic resolution and the use of chiral auxiliaries.

Enzymatic methods have proven highly effective. For instance, the asymmetric reduction of a ketoester precursor using the ketoreductase KRED1001, with NADPH as a cofactor regenerated by glucose dehydrogenase, yields the chiral hydroxy ester, (R)-2-Hydroxy-3,3-dimethylbutanoic acid. mdpi.comresearchgate.net This intermediate is obtained in high yield (82%) and excellent enantiomeric excess (>99.5% ee). mdpi.com Another approach involves the use of lipases, such as those from Candida antarctica (CALB), which can selectively catalyze reactions like ester aminolysis on racemic esters to produce chiral amides with high enantioselectivity. researchgate.net Similarly, fungal enzymes like a lactonohydrolase from Fusarium oxysporum can stereoselectively hydrolyze a racemic lactone to produce (R)-pantoic acid, which is (R)-2,4-dihydroxy-3,3-dimethylbutyric acid, another key chiral intermediate. psu.edu

Chiral auxiliaries, such as Evans oxazolidinones, represent a classical chemical approach to enforce stereocontrol during synthesis, ensuring high enantiomeric excess in the resulting products. Additionally, preparative chromatographic separation techniques have been developed to resolve bulky side-chain amino acids like L- and D-2-amino-3,3-dimethylbutanoic acid, achieving enantiomeric purities greater than 99% ee for both enantiomers. researchgate.net

Table 1: Asymmetric Synthesis of Chiral Intermediates

| Chiral Intermediate | Synthetic Method | Key Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-2-Hydroxy-3,3-dimethylbutanoic acid | Asymmetric enzymatic reduction of a ketoester | Ketoreductase KRED1001 | >99.5% | mdpi.com |

| (R)-Amides | Enantioselective ester aminolysis | Lipase (B570770) from Sphingomonas sp. (SpL) | High | researchgate.net |

| (R)-Pantoic acid | Stereoselective hydrolysis of racemic pantolactone | Fusarium oxysporum cells | 90% | psu.edu |

| (R)-2-acetamido-3,3-dimethylbutanoic acid | Chiral resolution or asymmetric catalysis | Evans oxazolidinones | >95% | |

| L- and D-2-amino-3,3-dimethylbutanoic acid | Preparative chromatographic separation | N/A | >99% | researchgate.net |

Diastereoselective Approaches

Diastereoselective methods are employed when a molecule contains multiple stereocenters, aiming to control the configuration of one center relative to another. In the context of this compound precursors, this can be achieved through various catalytic reactions.

One notable approach is the diastereoselective reduction of keto esters. For example, the reduction of (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester can be accomplished using various microbial strains, including Rhodococcus, to yield the corresponding alcohol with high diastereomeric purity (>98%) and an enantiomeric excess of 99.4%. mdpi.com

Titanium-mediated aldol (B89426) reactions of chiral ketones with other ketones, including pyruvate (B1213749) esters, proceed with high stereocontrol, especially with the addition of a Lewis acid like titanium tetrachloride (TiCl₄). researchgate.net This allows for the creation of complex structures with defined relative stereochemistry. Furthermore, photoredox catalysis has emerged as a powerful tool for diastereoselective synthesis. For instance, the decarboxylative radical addition to a glyoxylate-derived sulfinyl imine can produce unnatural amino acid precursors with a high diastereomeric ratio (>95:5 dr). semanticscholar.org

Table 2: Diastereoselective Synthesis Approaches

| Reaction Type | Reactants | Catalyst/Method | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Enzymatic Reduction | Keto-ester and microbial strain | Rhodococcus strain | >98% de | mdpi.com |

| Aldol Reaction | Lactate-derived ethyl ketone and pyruvate ester | Titanium tetrachloride (TiCl₄) | High stereocontrol | researchgate.net |

| Photoredox Radical Addition | Carboxylic acid and glyoxylate-derived sulfinyl imine | Photoredox catalyst | >95:5 | semanticscholar.org |

| Rhodium-Catalyzed Hydroacylation | Aliphatic aldehydes and chelating ketones | Rhodium complex | N/A | scholaris.ca |

Catalytic Synthesis Innovations

The development of novel catalytic systems is transforming the synthesis of esters like this compound. Innovations in homogeneous, heterogeneous, and biocatalytic pathways offer milder reaction conditions, improved yields, and greater sustainability.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains a cornerstone for the synthesis of this compound. The standard method is the Fischer esterification of 3,3-dimethylbutyric acid with isopropyl alcohol, typically catalyzed by a soluble acid such as sulfuric acid or p-toluenesulfonic acid. mdpi.com

More advanced homogeneous systems utilizing transition metals have been developed for related C-C bond-forming reactions that can generate ester precursors. For example, manganese pincer complexes have been shown to catalyze the α-alkylation of esters like tert-butyl acetate with primary alcohols. nih.govacs.org This "hydrogen borrowing" methodology is atom-economical, producing water as the only byproduct. nih.gov Similarly, rhodium complexes have been used for the intermolecular hydroacylation of ketones, an atom-economical approach to synthesizing esters from aldehydes and ketones. scholaris.ca

Table 3: Innovations in Homogeneous Catalysis

| Reaction Type | Catalyst | Key Features/Conditions | Reference |

|---|---|---|---|

| Esterification | Sulfuric acid, p-toluenesulfonic acid | Standard acid catalysis for ester synthesis. | mdpi.com |

| α-Alkylation of Esters | (iPr-PNP)Mn(H)(CO)₂ pincer complex | "Hydrogen borrowing" methodology; atom-economical. | nih.govacs.org |

| Ketone Hydroacylation | Rhodium complex | Atom-economical ester synthesis from aldehydes and ketones. | scholaris.ca |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and reusability. For the synthesis of this compound and related esters, solid acid catalysts are particularly prominent.

Ion-exchange resins, such as the sulfonic acid resin Dowex-50, have been effectively used in the esterification of acetic acid with butanol, demonstrating the applicability of such resins to ester synthesis. uotechnology.edu.iqncl.res.in An improved method for preparing tert-butyl esters utilizes a heterogeneous catalyst made from concentrated sulfuric acid dispersed on anhydrous magnesium sulfate powder, which enhances safety by avoiding the need for high-pressure equipment. smolecule.com Other solid acid catalysts, including sulfonic resins and H₂WO₄/SiO₂, have shown high activity and stability at elevated temperatures in the esterification of fatty acids, indicating their potential for producing various esters. mdpi.com Anion-exchange resins have also demonstrated high catalytic activity in the transesterification of triolein (B1671897) with ethanol (B145695). researchgate.net

Table 4: Heterogeneous Catalysis for Ester Synthesis

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Sulfonic Acid Resin (Dowex-50) | Esterification | Effective solid acid catalyst for ester production. | uotechnology.edu.iq |

| Sulfuric Acid on MgSO₄ | tert-Butylation of acids | Safer, avoids high pressure from isobutene. | smolecule.com |

| Styrene-divinylbenzene acid resin | Esterification of oleic acid | High activity and thermal stability (up to 180 °C). | mdpi.com |

| Anion-exchange resin | Transesterification | Higher catalytic activity than cation-exchange resins. | researchgate.net |

Biocatalytic Pathways (e.g., Enzyme-Mediated Synthesis)

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. acs.org Lipases are the most widely used enzymes for ester synthesis and modification due to their stability, low cost, and broad substrate tolerance. researchgate.netresearchgate.net

Enzymes like Candida antarctica lipase B (CALB) and a unique intracellular lipase from Sphingomonas sp. HXN-200 are capable of catalyzing not only esterification and transesterification but also aminolysis reactions to produce amides. researchgate.net Some hydrolases exhibit promiscuous acyltransferase activity, capable of synthesizing esters in aqueous solutions, which are greener than traditional organic solvents. rug.nl The stereoselectivity of lipases is a key advantage, allowing for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. researchgate.net

Beyond lipases, other enzymes play a crucial role. Ketoreductases, such as KRED1001, are used for the highly enantioselective reduction of keto-esters to chiral hydroxy-acids, which are valuable precursors. mdpi.comresearchgate.net This biocatalytic approach provides access to chiral building blocks that are difficult to obtain through traditional chemical methods.

Table 5: Biocatalytic Pathways for Ester Synthesis and Precursor Formation

| Enzyme | Reaction Type | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Lipase from Sphingomonas sp. HXN-200 | Aminolysis | Esters or carboxylic acids | High yield of amides, high enantioselectivity. | researchgate.net |

| Ketoreductase KRED1001 | Asymmetric Reduction | Ketoester | (R)-2-Hydroxy-3,3-dimethylbutanoic acid (>99.5% ee). | mdpi.comresearchgate.net |

| Fusarium oxysporum lactonohydrolase | Hydrolysis | Racemic pantolactone | (R)-Pantoic acid (90% ee). | psu.edu |

| Lipases (general) | Esterification / Transesterification | Alcohols and acids/esters | High stereoselectivity for chiral resolutions. | researchgate.netresearchgate.net |

| Promiscuous acyltransferases | Acyl transfer | Acyl donor and alcohol nucleophile | Ester synthesis in aqueous systems. | rug.nl |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and safer chemicals.

Solvent-Free Reaction Environments

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, health hazards, and the costs associated with solvent purchase, containment, and disposal. In the context of this compound synthesis, several solvent-free approaches have been explored, primarily for the esterification step.

One promising method is mechanochemistry , where mechanical energy, such as ball milling, is used to drive chemical reactions in the absence of a solvent. scranton.edu This technique has been successfully applied to various esterification reactions and offers advantages such as reduced reaction times and energy consumption. scranton.edu For instance, the synthesis of esters has been achieved under high-speed ball-milling (HSBM) conditions at room temperature, demonstrating the feasibility of this solvent-free approach for ester production. nih.gov While specific data for this compound is not extensively documented, the general applicability of mechanochemistry to ester synthesis suggests its potential for this compound.

Another significant solvent-free method involves the use of biocatalysts , particularly lipases, for esterification. mdpi.commdpi.comscielo.br Lipase-catalyzed reactions can often be performed in solvent-free systems where one of the reactants (either the alcohol or the carboxylic acid) acts as the reaction medium. ekb.eg For example, the production of isopropyl laurate has been successfully demonstrated in a solvent-free system using immobilized Candida antarctica lipase. ekb.eg This approach is highly relevant to the synthesis of this compound, given the structural similarities of the reactants. Research on the enzymatic synthesis of various esters has shown that high yields can be achieved without organic solvents, which is particularly advantageous for producing high-purity products for applications in flavors, fragrances, and pharmaceuticals. mdpi.compsu.edu

The table below illustrates typical conditions and outcomes for the solvent-free lipase-catalyzed synthesis of a similar isopropyl ester, which can be considered indicative for the synthesis of this compound.

Table 1: Illustrative Data for Solvent-Free Lipase-Catalyzed Synthesis of Isopropyl Esters

| Ester Product | Lipase Source | Reaction Conditions | Conversion/Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Isopropyl Laurate | Immobilized Candida antarctica lipase (Novozym 435) | 60°C, 2.5 h, 15:1 IPA:Lauric Acid molar ratio | 91% conversion | Stable for 15 cycles | ekb.eg |

| Isopropyl Palmitate | Immobilized Candida antarctica lipase (Novozym 435) | 60°C, 2.5 h, 8:1 IPA:Palmitic Acid molar ratio | 92.4% conversion | Not specified | researchgate.net |

| Menthyl Butyrate (B1204436) | Thermostable T1 lipase | 60°C, 13.15 h, 2.7:1 Butyric anhydride:Menthol molar ratio | 99.3% yield | Not specified | psu.edu |

Waste Minimization and Atom Economy Considerations

Waste minimization and high atom economy are fundamental tenets of green chemistry that aim to maximize the incorporation of reactant atoms into the final product, thereby reducing the generation of byproducts and waste. csic.esprimescholars.comresearchgate.net

Atom economy , a concept developed by Barry Trost, is a theoretical measure of the efficiency of a chemical reaction. primescholars.com The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 docbrown.infoyoutube.com

For the synthesis of this compound via the direct esterification of 3,3-dimethylbutyric acid and isopropanol, the reaction is:

(CH₃)₃CCH₂COOH + (CH₃)₂CHOH → (CH₃)₃CCH₂COOCH(CH₃)₂ + H₂O

In this reaction, water is the only byproduct. The atom economy can be calculated as follows:

Molecular Weight of this compound (C₉H₁₈O₂): 158.24 g/mol nih.gov

Molecular Weight of 3,3-dimethylbutyric acid (C₆H₁₂O₂): 116.16 g/mol researchgate.net

Molecular Weight of Isopropanol (C₃H₈O): 60.10 g/mol

Sum of Molecular Weights of Reactants: 116.16 + 60.10 = 176.26 g/mol

Atom Economy = (158.24 / 176.26) x 100 ≈ 89.77%

This relatively high atom economy is characteristic of addition and certain condensation reactions. In contrast, synthesis routes involving protecting groups or multi-step processes often have lower atom economies due to the generation of more waste. savemyexams.com

Waste minimization strategies extend beyond atom economy to include the reduction of solvent waste, catalyst waste, and byproducts from side reactions. nih.govrepec.orgscirp.org The use of solvent-free reaction conditions, as discussed previously, is a primary strategy for waste minimization. repec.org Furthermore, employing highly selective and reusable catalysts can significantly reduce waste. csic.es For instance, in the synthesis of the precursor 3,3-dimethylbutyric acid, using catalytic aerobic oxidation with a recyclable catalyst is a greener alternative to traditional stoichiometric oxidants like potassium permanganate, which generate significant inorganic waste. d-nb.info

The table below provides a comparative analysis of the atom economy for different types of reactions relevant to the synthesis of this compound and its precursors.

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Addition | A + B → C | 100% | Ideal, but not always applicable for ester synthesis. |

| Esterification (Condensation) | R-COOH + R'-OH → R-COOR' + H₂O | High (e.g., ~89.77% for this compound) | Direct and efficient route to the final product. |

| Substitution | R-X + Y → R-Y + X | Variable, often lower than addition | Can be involved in precursor synthesis; waste generation depends on the leaving group (X). |

| Elimination | A → B + C | Lower than 100% | Can be a source of byproducts and reduced atom economy. |

Sustainable Reagent Development

The development and use of sustainable reagents, such as biocatalysts and catalysts based on abundant, non-toxic metals, are critical for advancing the green synthesis of this compound. researchgate.net

Biocatalysts , particularly lipases, are a prime example of sustainable reagents. scielo.br They are derived from renewable resources, operate under mild conditions (ambient temperature and pressure), and are highly selective, which minimizes the formation of byproducts. researchgate.net The use of immobilized lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), allows for easy separation from the reaction mixture and reuse over multiple cycles, further enhancing their sustainability and economic viability. csic.esresearchgate.netmdpi.com Candida antarctica lipase B is particularly noted for its ability to catalyze reactions with sterically hindered alcohols, making it a suitable candidate for the synthesis of this compound. researchgate.netutwente.nl

The development of heterogeneous catalysts from renewable or waste materials is another area of active research. For example, solid acid catalysts have been synthesized from bio-char derived from microalgal residue for use in esterification reactions. scielo.br These catalysts offer a sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the product.

In the synthesis of precursors, such as 3,3-dimethylbutyric acid, sustainable reagents can also be employed. For instance, the use of molecular oxygen from the air as the terminal oxidant in the catalytic aerobic oxidation of 3,3-dimethylbutyraldehyde, catalyzed by earth-abundant metals like copper and cobalt, represents a much greener approach than using stoichiometric heavy metal oxidants. d-nb.info

The table below summarizes some sustainable reagents and their potential applications in the synthesis of this compound and its precursors.

Table 3: Examples of Sustainable Reagents and Their Applications

| Reagent Type | Specific Example | Application in Synthesis | Green Advantages | Reference |

|---|---|---|---|---|

| Biocatalyst | Immobilized Candida antarctica lipase B (Novozym 435) | Esterification of 3,3-dimethylbutyric acid with isopropanol | Renewable, mild conditions, high selectivity, reusable, solvent-free potential. | researchgate.netmdpi.comnih.gov |

| Heterogeneous Acid Catalyst | Sulfonated bio-char | Esterification of carboxylic acids | Derived from waste biomass, reusable, avoids corrosive liquid acids. | scielo.br |

| Oxidant | Molecular Oxygen (O₂) | Oxidation of 3,3-dimethylbutyraldehyde to 3,3-dimethylbutyric acid | Abundant, non-toxic, water as the only byproduct. | d-nb.info |

| Reusable Catalyst | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Oxidation of alcohols to aldehydes or carboxylic acids | Can be used in catalytic amounts and recycled, avoiding stoichiometric heavy metal oxidants. | Not directly cited for this synthesis, but a general green oxidation catalyst. |

Sophisticated Spectroscopic and Analytical Characterization of Isopropyl 3,3 Dimethylbutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Isopropyl 3,3-dimethylbutyrate, offering insights into the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) analysis provides specific information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule.

The tert-butyl group, -(CH₃)₃, at the 3-position of the butyrate (B1204436) chain gives rise to a sharp singlet, as its nine protons are chemically equivalent and have no adjacent protons to couple with. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group also appear as a singlet for the same reason. The isopropyl group attached to the ester oxygen presents a more complex pattern: the six methyl protons appear as a doublet due to coupling with the single methine proton (-CH-), which in turn is split into a septet by the six neighboring methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| a | 1.01 | Singlet (s) | 9H | -C(CH ₃)₃ |

| b | 1.22 | Doublet (d) | 6H | -OCH(CH ₃)₂ |

| c | 2.15 | Singlet (s) | 2H | -C(=O)CH ₂- |

| d | 4.98 | Septet (sept) | 1H | -OCH (CH₃)₂ |

Note: Predicted chemical shifts are based on standard values and data from similar structures.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing a count of the non-equivalent carbon atoms and information about their chemical nature. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, even though the molecule contains nine carbon atoms. libretexts.org This is due to the chemical equivalence of the three methyl carbons in the tert-butyl group and the two methyl carbons in the isopropyl group. libretexts.org

The carbonyl carbon (C=O) of the ester is the most deshielded, appearing furthest downfield. pressbooks.pubchemguide.co.uk The carbon of the methine group (-CH-) in the isopropyl moiety is also significantly downfield due to its direct attachment to the electronegative oxygen atom. The remaining signals correspond to the methylene carbon, the quaternary carbon, and the two sets of methyl carbons. pressbooks.pubchemguide.co.uk

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 21.8 | -OCH(C H₃)₂ |

| 29.6 | -C (CH₃)₃ |

| 31.0 | -C(C H₃)₃ |

| 48.9 | -C(=O)C H₂- |

| 67.5 | -OC H(CH₃)₂ |

| 172.0 | -C =O |

Note: Predicted chemical shifts are based on data from analogous compounds like isopropyl propanoate and 3,3-dimethylbutyric acid. chemguide.co.ukguidechem.com

To unequivocally establish the connectivity of the atoms, advanced two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. youtube.com For this compound, a key cross-peak would be observed between the methine proton (septet at ~4.98 ppm) and the isopropyl methyl protons (doublet at ~1.22 ppm), confirming the presence of the isopropyl group. youtube.com No other correlations would be seen, as the other proton signals are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). princeton.eduyoutube.com It would show correlations between the signals at 1.01 ppm and 29.6 ppm (-C(CH₃)₃), 1.22 ppm and 21.8 ppm (-OCH(CH₃)₂), 2.15 ppm and 48.9 ppm (-CH₂-), and 4.98 ppm and 67.5 ppm (-OCH-). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the assembly of the molecular fragments. youtube.com Key HMBC correlations would include:

The isopropyl methine proton (~4.98 ppm) to the carbonyl carbon (~172.0 ppm), linking the isopropyl group to the ester functionality.

The methylene protons (~2.15 ppm) to the carbonyl carbon (~172.0 ppm) and the quaternary carbon (~31.0 ppm), connecting the core butyrate chain.

The tert-butyl protons (~1.01 ppm) to the adjacent methylene carbon (~48.9 ppm) and the quaternary carbon (~31.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. princeton.edu A NOESY spectrum could show a correlation between the isopropyl methine proton (~4.98 ppm) and the methylene protons (~2.15 ppm), confirming their spatial proximity across the ester linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated exact mass of this compound (C₉H₁₈O₂) is 158.13068 Da. nih.gov An HRMS analysis, typically using electrospray ionization (ESI), would aim to find an ion (e.g., the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺) whose measured m/z value matches the calculated value to within a few parts per million (ppm), thus confirming the molecular formula. rsc.org

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₉H₁₈O₂ + H]⁺ | 159.1380 |

| [C₉H₁₈O₂ + Na]⁺ | 181.1199 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. gcms.czirsst.qc.ca It is an ideal method for the analysis of a relatively volatile ester like this compound. gcms.cz The sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the capillary column. gcms.cz

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable pattern. The resulting mass spectrum serves as a molecular "fingerprint." Key fragmentation pathways for this compound would include:

Loss of an isopropyl radical (•CH(CH₃)₂) leading to an acylium ion.

Loss of an isopropoxy radical (•OCH(CH₃)₂).

Cleavage alpha to the carbonyl group, resulting in the loss of a tert-butylmethyl radical (•CH₂C(CH₃)₃).

A McLafferty rearrangement, leading to the formation of a radical cation of 3,3-dimethylbutyric acid and the expulsion of propene.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion / Neutral Loss |

| 117 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 101 | [M - C₃H₇O]⁺ (Loss of isopropoxy group) |

| 85 | [CH₂C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 43 | [CH(CH₃)₂]⁺ (isopropyl cation) |

Infrared (IR) Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the characterization of this compound, providing confirmation of its functional groups. The most prominent and diagnostic absorption band in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For this compound, this strong absorption is observed at approximately 1740 cm⁻¹.

Other significant absorptions in the FTIR spectrum include C-H stretching vibrations from the methyl and methylene groups in the molecule, typically found in the region of 2850-3000 cm⁻¹. The spectrum also displays C-O stretching vibrations corresponding to the ester linkage in the 1100-1300 cm⁻¹ range. The presence and specific positions of these bands confirm the ester functionality and the aliphatic nature of the compound. doi.org The specificity of the fingerprint region (below 1500 cm⁻¹) can be used to differentiate it from structural isomers. unodc.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Source |

|---|---|---|---|

| ~2850-3000 | C-H Stretch (Aliphatic) | Strong | unodc.org |

| ~1740 | C=O Stretch (Ester) | Strong, Sharp | |

| ~1370-1470 | C-H Bend (Methyl/Methylene) | Medium | nist.gov |

Vapor phase IR spectroscopy provides insight into the structure of this compound in the gaseous state, free from the influence of intermolecular interactions that are present in the condensed (liquid) phase. nih.govspectrabase.com These studies are often conducted in conjunction with gas chromatography (GC-IR) for the analysis of volatile compounds.

Variable Temperature Infrared (VT-IR) spectroscopy is a powerful method used to study the thermal behavior of compounds and the thermodynamics of interactions. researchgate.netrsc.org By recording IR spectra over a wide temperature range (e.g., from 303 K to 653 K) under controlled pressure, VT-IR can be used to monitor the thermal decomposition of this compound. researchgate.net This analysis helps to identify volatile species formed during thermolysis by observing the appearance of new absorption bands at elevated temperatures. researchgate.netresearchgate.net Such studies are crucial for understanding the thermal stability of the ester and the mechanisms of its decomposition. researchgate.net Advanced techniques like isotope-edited VT-IR can even be used to measure thermodynamic parameters at a sub-molecular level. nih.gov

X-ray Diffraction (XRD) and Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. unimi.it This technique can quantitatively measure bond lengths, bond angles, and the spatial arrangement of atoms, providing an unambiguous confirmation of molecular connectivity and conformation. unimi.it

To date, a published single-crystal X-ray structure of this compound has not been found in open-access crystallographic databases. As the compound is a liquid at standard temperature and pressure, an SCXRD study would necessitate growing a suitable single crystal at low temperatures. unimi.it This can be achieved through techniques such as slow cooling or vapor diffusion in a cryogenically cooled stream. researchgate.net

If a successful SCXRD experiment were performed, it would yield a wealth of structural information. bgu.ac.il This includes the precise conformation of the isopropyl and 3,3-dimethylbutyrate moieties, how the molecules pack together in the crystal lattice, and the nature of any intermolecular interactions (e.g., van der Waals forces) that dictate the solid-state structure. unimi.it While structures of related compounds like dimeric copper(II) 3,3-dimethylbutyrate adducts have been reported, the structure of the pure ester remains to be determined. researchgate.netugr.es

Table 4: Potential Data Obtainable from SCXRD Analysis of this compound

| Parameter | Description | Source |

|---|---|---|

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. | bgu.ac.il |

| Space Group | The symmetry group of the crystal lattice. | bgu.ac.il |

| Z Value | The number of molecules per unit cell. | bgu.ac.il |

| Atomic Coordinates | The x, y, z position of every non-hydrogen atom in the structure. | unimi.it |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | unimi.it |

| Torsion Angles | Defines the conformation of the molecule. | unimi.it |

| R-factors (Rint, R1) | Indicators of the quality of the crystal data and the refinement model. | bgu.ac.il |

Other Advanced Analytical Techniques

Beyond the foundational spectroscopic methods, a complete characterization of this compound can be achieved through the application of other advanced analytical techniques. These methods provide deeper insights into the compound's electrochemical behavior and elemental purity, which are crucial for understanding its reactivity and ensuring its quality in various applications.

Spectroelectrochemical Methods (e.g., UV-Vis Spectroscopy in Mechanistic Studies)

Spectroelectrochemistry is a powerful class of techniques that combines spectroscopic measurements with electrochemical control, allowing for the in-situ study of electrochemically generated species. battery-power.euresearchgate.net By monitoring the changes in the UV-Vis spectrum of this compound as a function of an applied potential, it is possible to gain detailed insights into its redox mechanisms, identify reactive intermediates, and understand the kinetics of its electron transfer reactions. rsc.orgnih.gov

While specific spectroelectrochemical studies on this compound are not extensively documented in publicly available literature, the principles can be applied to hypothesize its behavior. For instance, the ester functional group could be susceptible to reduction or oxidation at specific potentials. A hypothetical mechanistic study could involve the electrochemical reduction of the carbonyl group.

In such a study, this compound would be dissolved in a suitable solvent with a supporting electrolyte and placed in a spectroelectrochemical cell equipped with a working electrode, a reference electrode, and a counter electrode. The application of a negative potential would initiate the reduction process. Simultaneous UV-Vis spectroscopic measurements would likely show the disappearance of the characteristic n→π* transition of the carbonyl group and the appearance of new absorption bands corresponding to the radical anion or other reduced species. battery-power.euresearchgate.net

The data obtained from such an experiment could be presented in a table format to correlate the applied potential with the observed spectroscopic changes.

Table 1: Hypothetical UV-Vis Spectroelectrochemical Data for the Reduction of this compound

| Applied Potential (V vs. Ag/AgCl) | Initial λ_max (nm) | New λ_max (nm) | Inferred Species |

| 0.0 | ~210 | - | Neutral this compound |

| -1.8 | Diminishing | ~350 | Radical Anion |

| -2.2 | Absent | ~350, ~480 | Further Reduced Species |

This table is illustrative and based on general principles of ester electrochemistry; specific values would need to be determined experimentally.

Mechanistic studies using spectroelectrochemistry could elucidate the pathways of electrochemical decomposition or transformation of this compound, providing valuable information for its use in environments where it might be subjected to electrochemical stress, such as in certain industrial processes or electronic applications. rsc.org

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. usgs.gov It operates by irradiating a sample with X-rays, which causes the elements within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the concentration of the element in the sample. malvernpanalytical.com

For an organic compound like this compound (C9H18O2), XRF has specific applications and limitations. The primary constituent elements—carbon, hydrogen, and oxygen—are very light elements. Standard XRF instruments have difficulty detecting such light elements because their fluorescent X-rays have very low energies and are easily absorbed by the air path between the sample and the detector, as well as by the detector window itself. rigaku.comecocenter.org Therefore, XRF is not the primary method for determining the bulk elemental composition of this compound.

However, XRF is exceptionally useful for detecting the presence of heavier elemental impurities, even at trace levels (parts per million). malvernpanalytical.comecocenter.org This is crucial for quality control, as metallic or other inorganic impurities can significantly affect the compound's properties and performance. For example, trace amounts of metals from catalysts used during synthesis (e.g., tin, titanium) or contaminants from storage containers could be readily identified and quantified.

A typical XRF analysis of an this compound sample would involve placing a liquid or solid sample in the instrument and acquiring the fluorescence spectrum. The resulting spectrum would be analyzed for the presence of elements other than C, H, and O.

Table 2: Potential Application of XRF for Impurity Analysis in this compound

| Element | Typical Source of Impurity | Lower Limit of Detection (LLD) with modern XRF (approx.) |

| Sulfur (S) | Contamination from raw materials | 1 - 5 ppm |

| Chlorine (Cl) | Contamination from raw materials or process | 1 - 5 ppm |

| Iron (Fe) | Corrosion from equipment | < 1 ppm |

| Nickel (Ni) | Corrosion from equipment, catalysts | < 1 ppm |

| Copper (Cu) | Corrosion from equipment, catalysts | < 1 ppm |

| Zinc (Zn) | Contamination from storage | < 1 ppm |

| Tin (Sn) | Catalysts | < 1 ppm |

LLD values are approximate and can vary depending on the specific XRF instrument, measurement conditions, and sample matrix.

Computational Chemistry and Mechanistic Studies of Isopropyl 3,3 Dimethylbutyrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. mpg.descispace.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, which makes it computationally feasible for larger systems. mpg.de The cornerstone of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a system is a unique functional of its electron density. hi.is

In practice, the Kohn-Sham approach is used, which approximates the system as one of non-interacting electrons moving in an effective potential. This allows for the calculation of molecular orbitals and their energies. hi.is The total energy in DFT is expressed as a sum of components, including kinetic energy, electron-nuclear attraction, electron-electron Coulomb repulsion, and the exchange-correlation energy. uni-muenchen.de The exchange-correlation term, which accounts for the quantum mechanical effects of exchange and electron correlation, is the primary component that requires approximation. uni-muenchen.de Various exchange-correlation functionals, such as B3LYP or M06-2X, have been developed to approximate this term with varying levels of accuracy. uni-muenchen.dersc.org

For Isopropyl 3,3-dimethylbutyrate, DFT calculations would be employed to determine key electronic properties:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energies and shapes of these frontier orbitals provide insights into the molecule's reactivity, such as its ability to act as an electron donor or acceptor.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge throughout the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface, providing a guide to how the molecule interacts with other charged or polar species.

While specific DFT studies on this compound are not prevalent in published literature, studies on analogous esters like isopropyl butanoate have utilized DFT methods (e.g., BMK and CBS-QB3) to investigate their structures and energetics. researchgate.net

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, proposed as an alternative to frontier molecular orbital (FMO) theory. MEDT posits that the capacity for changes in electron density along a reaction pathway, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comencyclopedia.pub This theory analyzes the flow of electron density during a chemical transformation to understand and predict reaction outcomes. mdpi.com

MEDT utilizes several quantum chemical tools to analyze reactivity:

Conceptual DFT (CDFT) Indices: Global reactivity indices such as electronic chemical potential, chemical hardness, electrophilicity (ω), and nucleophilicity (N) are calculated to classify reagents and predict their behavior in polar reactions. nih.govnih.gov

Electron Localization Function (ELF): A topological analysis of the ELF provides a detailed picture of chemical bonding, showing the evolution of covalent bonds during a reaction. encyclopedia.pub It helps to identify regions of high electron localization, corresponding to atomic cores, lone pairs, and covalent bonds.

Global Electron Density Transfer (GEDT): This value, calculated at the transition state, measures the net charge transfer between reacting fragments, indicating the polarity of the reaction. encyclopedia.pub

Although specific MEDT studies on this compound are not available, the theory has been applied to understand the mechanisms of numerous organic reactions, including cycloadditions and nucleophilic substitutions. nih.govluisrdomingo.comresearchgate.net An MEDT study of this compound would involve analyzing its CDFT indices to predict its reactivity towards various electrophiles and nucleophiles and using ELF analysis to detail the bond formation/breaking patterns in its potential reactions.

Interactive Table: Comparison of Reactivity Theories

| Feature | Density Functional Theory (DFT) | Molecular Electron Density Theory (MEDT) |

| Primary Focus | Ground-state electronic structure and energy. mpg.de | Changes in electron density along a reaction path. mdpi.com |

| Key Concepts | Electron density, Kohn-Sham orbitals, Exchange-Correlation Functional. hi.is | CDFT indices (electrophilicity, nucleophilicity), ELF, GEDT. mdpi.comencyclopedia.pub |

| Reactivity Analysis | Primarily through frontier molecular orbitals (HOMO-LUMO) and electrostatic potential. | Based on analysis of electron density changes and topological features of the ELF. mdpi.com |

| Application | Calculation of molecular properties, geometries, and reaction energies. uni-muenchen.de | Elucidation of reaction mechanisms, regioselectivity, and chemoselectivity. luisrdomingo.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to build and analyze three-dimensional models of molecules and predict their dynamic behavior and reaction pathways.

This compound possesses several single bonds around which rotation can occur, leading to various three-dimensional arrangements known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities.

The process involves systematically rotating the dihedral angles of the molecule's flexible bonds and calculating the potential energy for each resulting structure. This generates a potential energy surface (PES), where the valleys correspond to stable or metastable conformers (local minima). Energy minimization algorithms are then used to find the exact geometry of these low-energy conformers. For a molecule like this compound, key rotations would include the C-O bond of the ester group and the C-C bonds of the isopropyl and tert-butyl groups. Identifying the global minimum energy conformation is essential, as it represents the most populated structure at equilibrium and is often the starting point for reactivity studies.

Computational chemistry is instrumental in mapping the entire energy profile of a chemical reaction, from reactants to products. This involves identifying all stationary points along the reaction coordinate, including intermediates and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to occur. mdpi.com

The process involves:

Locating the Transition State: Various algorithms are used to search for the TS structure connecting reactants and products.

Frequency Calculation: A vibrational frequency calculation is performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uhasselt.be

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For esters like this compound, a common reaction pathway studied computationally is thermal decomposition (pyrolysis). Studies on the analogous compound isopropyl butanoate show that the most favorable decomposition channel is the formation of butanoic acid and propene via a six-membered ring transition state. researchgate.net This type of analysis allows for the calculation of the activation energy (the energy difference between the reactant and the transition state), which is a critical parameter for determining the reaction rate. mdpi.com

Interactive Table: Example of Calculated Energies for Isopropyl Butanoate Decomposition researchgate.net

This table shows data for a structurally similar compound, Isopropyl Butanoate (IPB), to illustrate the type of results obtained from reaction pathway analysis. Data for this compound is not available in the provided sources.

| Reaction Channel | Products | Method | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| Six-membered TS | Butanoic acid + Propene | BMK | 185.4 | 66.9 |

| Four-membered TS | Acetic acid + 2-Butene | BMK | 316.3 | 24.3 |

| Bond Scission | C3H7CO2• + •CH(CH3)2 | BMK | 350.6 | 350.6 |

Theoretical Insights into Reaction Mechanisms

By combining the tools described above, computational studies provide a comprehensive understanding of reaction mechanisms. For this compound, theoretical investigations could elucidate several aspects of its reactivity.

For instance, in a potential hydrolysis reaction, computational analysis could distinguish between different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed) by calculating the energy barriers for each pathway. The transition state structures would reveal the precise geometry of the atoms at the peak of the energy barrier, showing which bonds are breaking and forming.

Furthermore, studies on the pyrolysis of similar esters have used Natural Bond Orbital (NBO) analysis to understand the charge distribution and bond order changes within the cyclic transition state. uhasselt.be Such analyses indicate that these reactions are typically concerted and asynchronous, meaning bond breaking and formation occur in a single step but not perfectly in unison. uhasselt.be Applying these methods to this compound would allow researchers to predict its thermal stability and decomposition products, providing valuable information for its potential applications at elevated temperatures.

Elucidation of Concerted vs. Stepwise Processes

The thermal decomposition (pyrolysis) of esters containing a β-hydrogen on the alkyl group is a classic reaction that can proceed through either a concerted or a stepwise mechanism. In the case of this compound, the most likely thermal decomposition pathway is a retro-ene reaction to yield 3,3-dimethylbutyric acid and propene.

Computational studies, particularly using Density Functional Theory (DFT) and ab initio methods, have been extensively applied to investigate the pyrolysis of similar isopropyl esters, such as isopropyl acetate (B1210297), isopropyl propanoate, and isopropyl butanoate. nih.govresearchgate.net These studies consistently show that the formation of the corresponding carboxylic acid and propene occurs via a concerted, six-membered cyclic transition state. researchgate.netnih.gov This process involves the simultaneous cleavage of the C-O ester bond and a C-H bond at the β-position of the isopropyl group, with the concurrent formation of a C=C double bond in propene and an O-H bond in the carboxylic acid.

For this compound, the analogous concerted transition state would appear as follows:

Reaction: Pyrolysis of this compound

CH3C(CH3)2COOCH(CH3)2 → CH3C(CH3)2COOH + CH2=CHCH3

Computational models predict that this concerted pathway has a significantly lower activation energy compared to potential stepwise mechanisms involving radical intermediates that would arise from simple homolytic bond cleavage. researchgate.netmurdoch.edu.au The stability of the six-membered ring in the transition state is a key factor favoring the concerted process.

Below is a comparative table of calculated activation energies for the concerted pyrolysis of various isopropyl esters, which provides a basis for estimating the energy barrier for this compound.

| Ester | Computational Method | Activation Energy (kcal/mol) | Reference |

| Isopropyl Acetate | CBS-QB3 | ~45-50 | researchgate.net |

| Isopropyl Propanoate | CBS-QB3 | ~45-50 | nih.govacs.org |

| Isopropyl Butanoate | CBS-QB3 | ~45-50 | nih.gov |

This is an interactive data table. Users can sort and filter the data.

Based on these analogous systems, the concerted retro-ene pyrolysis of this compound is the overwhelmingly favored thermal decomposition pathway over any stepwise alternative under typical pyrolysis conditions.

Regioselectivity and Stereoselectivity Predictions

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. For a molecule like this compound, these predictions would be most relevant to its synthesis, for example, through the Fischer esterification of 3,3-dimethylbutyric acid with isopropanol (B130326), or in reactions involving the ester's enolate.

While specific computational studies predicting selectivity for this ester are not published, the established methodologies can be described. DFT calculations are a primary tool for evaluating the energies of different transition states that lead to various regioisomers or stereoisomers. The product distribution is then predicted based on the relative heights of these energy barriers, according to Transition State Theory.

Example Application: Regioselectivity in Enolate Alkylation

If this compound were to be deprotonated to form an enolate, subsequent reaction with an unsymmetrical electrophile could lead to different regioisomers. Computational modeling could predict the favored site of attack by:

Calculating the energies of the possible enolate intermediates.

Modeling the transition states for the reaction of the enolate with the electrophile at each potential reactive site.

Comparing the activation energies to determine the kinetically favored product.

Machine learning models are also emerging as powerful tools for predicting regioselectivity in organic reactions. nih.govrsc.org These models are trained on large datasets of known reactions and can predict the outcome of new reactions based on learned patterns of reactivity.

The table below outlines how computational approaches could be applied to predict selectivity in reactions involving this compound.

| Reaction Type | Computational Method | Information Predicted |

| Fischer Esterification | DFT | Transition state energies for O-acylation vs. other potential side reactions. |

| Enolate Alkylation | DFT, Molecular Dynamics | Relative energies of transition states leading to different regioisomers. |

| C-H Activation | DFT | Prediction of the most likely site of C-H bond activation on either the isopropyl or neopentyl group. |

This is an interactive data table. Users can sort and filter the data.

Given the steric hindrance of the neopentyl group, computational models would likely predict high regioselectivity in many reactions, as one reactive site would be significantly less accessible than others.

Proton Transfer Reaction Dynamics

Proton transfer is a fundamental step in many reactions involving esters, most notably in acid-catalyzed hydrolysis and esterification. libretexts.orgmasterorganicchemistry.comchemistrysteps.com Computational studies on these mechanisms for other esters provide a detailed picture of the proton transfer dynamics that would apply to this compound.

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. youtube.comyoutube.com This initial proton transfer from a hydronium ion (H₃O⁺) is typically very fast.

Key Proton Transfer Steps in Acid-Catalyzed Hydrolysis:

Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Intramolecular Proton Transfer: A proton is transferred from the newly added water moiety to the oxygen of the original isopropyl group. This is often mediated by solvent molecules (water) acting as a proton shuttle. This step converts the isopropoxy group into a good leaving group (isopropanol).

Elimination of Isopropanol: The tetrahedral intermediate collapses, and isopropanol is eliminated.

Deprotonation: A final proton transfer from the protonated carbonyl of the carboxylic acid to a water molecule regenerates the acid catalyst.

Computational studies using methods like DFT can model the potential energy surface for these proton transfer steps. rsc.org These models can determine the activation barriers for each step and identify the rate-determining step. For sterically hindered esters like this compound, it is plausible that the nucleophilic attack by water (Step 2) or the collapse of the tetrahedral intermediate could have higher energy barriers compared to less hindered esters.

The dynamics of proton transfer can be further investigated using ab initio molecular dynamics (AIMD) simulations, which can model the explicit movement of atoms over time and the role of the solvent in mediating proton hops. While such studies have not been performed on this compound, they have provided valuable insights into proton transfer in simpler aqueous systems.

Chemical Reactivity and Transformations of Isopropyl 3,3 Dimethylbutyrate Derivatives

Derivatization Reactions for Functionalization

Derivatization of isopropyl 3,3-dimethylbutyrate is crucial for creating more complex molecules. These reactions primarily target the ester group, converting it into other functional groups like carboxylic acids and amides, or utilize the α-carbon to form new carbon-carbon bonds.

Ester Hydrolysis and Saponification

The cleavage of the ester bond in this compound can be achieved through both acid-catalyzed hydrolysis and base-mediated saponification.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Due to the steric hindrance around the carbonyl carbon, this process typically requires forcing conditions, such as heating with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction is reversible and yields 3,3-dimethylbutyric acid and isopropanol (B130326). For some sterically hindered esters, the mechanism can shift towards an AAC1 or AAL1 pathway, involving a unimolecular cleavage to form a stable carbocation, particularly with concentrated acids. youtube.com

Saponification: This is the irreversible, base-mediated hydrolysis of the ester. organicchemistrytutor.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide (B78521) ion (e.g., from NaOH or KOH) attacks the electrophilic carbonyl carbon. organicchemistrytutor.com This forms a tetrahedral intermediate which then collapses, expelling the isopropoxide leaving group. A final, rapid acid-base reaction between the resulting carboxylic acid and the isopropoxide generates the highly stable carboxylate salt and isopropanol. youtube.com The steric hindrance in this compound makes saponification slower than for unhindered esters, often requiring higher temperatures or longer reaction times. arkat-usa.orgchemicalforums.com However, specialized conditions, such as using a non-aqueous medium like NaOH in a methanol/dichloromethane mixture, can facilitate the rapid and efficient saponification of sterically hindered esters at room temperature by utilizing poorly solvated, and thus more reactive, hydroxide anions. arkat-usa.orgresearchgate.net

| Condition | Reagents | Key Features | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄), Heat | Reversible; requires excess water to drive equilibrium. | 3,3-Dimethylbutyric Acid + Isopropanol |

| Saponification (Base-Mediated Hydrolysis) | Strong Base (e.g., NaOH, KOH), H₂O, Heat | Irreversible; reaction is driven by the formation of the stable carboxylate salt. youtube.com | Sodium 3,3-dimethylbutyrate + Isopropanol |

Amidation and Other Carboxylic Acid Derivatives

Converting this compound into amides can be achieved through direct or indirect pathways.

Direct Amidation: The direct reaction of the ester with an amine is generally inefficient due to the poor leaving group ability of the alkoxide. However, this transformation can be facilitated by catalysts. Lewis acids such as iron(III) chloride can catalyze the direct amidation of esters under solvent-free conditions. mdpi.com Another approach is the Bodroux reaction, which utilizes a Grignard reagent to activate the amine for a nucleophilic attack on the ester. Furthermore, certain boron-based catalysts have been shown to be effective for direct amidation reactions, even in ester solvents like tert-butyl acetate (B1210297). researchgate.netnih.gov

Indirect Amidation (Two-Step): A more conventional and often more reliable method involves a two-step sequence.

Hydrolysis: The ester is first hydrolyzed to 3,3-dimethylbutyric acid as described in section 5.1.1.

Amide Coupling: The resulting carboxylic acid is then activated with a coupling agent (e.g., DCC, EDC, or conversion to an acid chloride with SOCl₂ or (COCl)₂) and reacted with a primary or secondary amine to form the corresponding amide.

Organometallic Reactions (e.g., Grignard Reactions, Lithium Enolate Chemistry)

Organometallic reagents provide powerful tools for forming new carbon-carbon bonds using this compound as a substrate.

Grignard Reactions: Grignard reagents (R-MgX) are strong nucleophiles that react readily with esters. The reaction proceeds via two successive nucleophilic additions. The first addition of the Grignard reagent to the carbonyl carbon displaces the isopropoxide group, forming a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol, where two of the alkyl groups are derived from the Grignard reagent. purdue.edu

Lithium Enolate Chemistry: The carbon atom alpha to the carbonyl group in this compound has two acidic protons. These can be removed by a strong, non-nucleophilic base to form a lithium enolate. Lithium diisopropylamide (LDA) is an ideal base for this purpose as its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon. youtube.com The reaction is typically performed at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).

The formation of the lithium enolate of the structurally related methyl 3,3-dimethylbutyrate has been studied, revealing it exists as a tetrameric aggregate in solution. ethz.ch Once formed, this nucleophilic enolate can react with various electrophiles, most commonly alkyl halides, in C-alkylation reactions. nih.gov This process forges a new carbon-carbon bond at the α-position, providing a powerful method for extending the carbon skeleton.

Oxidation and Reduction Chemistry

The transformation of this compound through oxidation and reduction reactions targets either the aliphatic side chains or the ester functionality itself.

Selective Oxidation of Aliphatic Chains

The selective oxidation of unactivated sp³ C-H bonds in the aliphatic chains of this compound is a significant synthetic challenge due to the high bond dissociation energies and the presence of multiple similar C-H bonds. researchgate.net

Achieving predictable selectivity typically requires advanced catalytic systems. bohrium.com The reactivity for such oxidations generally follows the trend of tertiary > secondary > primary C-H bonds, driven by the stability of the resulting radical or cationic intermediate. nih.gov Therefore, the methine C-H bond on the isopropyl group would be the most electronically favored site for oxidation. However, steric hindrance can play a dominant role, potentially directing oxidation towards less hindered methylene (B1212753) or methyl groups. nih.govresearchgate.net Iron-based catalysts have been developed that can achieve predictable C-H oxidation based on a combination of steric and electronic factors, without the need for directing groups. bohrium.com Biocatalytic systems using enzymes also offer a potential route for highly selective C-H hydroxylation under mild conditions.

Reductive Transformations of Ester Functionalities

The ester group of this compound can be reduced to a primary alcohol, 3,3-dimethyl-1-butanol. The choice of reducing agent is critical and determines the reaction conditions and selectivity.

Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. commonorganicchemistry.comechemi.com LiAlH₄ readily reduces esters, carboxylic acids, ketones, and aldehydes. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or THF. It is a powerful reagent capable of reducing the isopropyl ester to the corresponding primary alcohol. acs.org

Other reducing agents offer different levels of reactivity and selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters under standard conditions but can be effective in specific solvents like ethanol (B145695) or with the use of additives. commonorganicchemistry.comtandfonline.com Diisobutylaluminum hydride (DIBAL-H) is another powerful reducing agent that can be more selective than LiAlH₄. commonorganicchemistry.com

| Reducing Agent | Abbreviation | Typical Conditions | Reactivity & Selectivity Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether or THF, followed by aqueous workup | Very powerful and reactive; reduces most carbonyl functional groups. commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol | Generally slow for esters, but can be effective; more selective for aldehydes and ketones. commonorganicchemistry.com |

| Diisobutylaluminum Hydride | DIBAL-H | Anhydrous non-polar solvents (e.g., Toluene, Hexane) at low temperature | Powerful but can offer more selectivity than LiAlH₄. commonorganicchemistry.com |

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds at the α-position of this compound derivatives is a challenging yet crucial transformation for the synthesis of more complex molecules. The steric bulk of the neopentyl group necessitates the use of highly reactive reagents and carefully optimized conditions to achieve desirable yields.

Alkylation Reactions: The alkylation of enolates derived from this compound requires the use of strong, non-nucleophilic bases to ensure complete deprotonation and minimize side reactions. Lithium diisopropylamide (LDA) is a commonly employed base for generating the lithium enolate. The steric hindrance around the α-carbon can slow down the rate of alkylation, and often, more reactive alkylating agents such as primary alkyl iodides or triflates are required for efficient reaction.

The diastereoselectivity of alkylation can be controlled by the use of chiral auxiliaries or by the inherent stereochemistry of the substrate. For instance, the alkylation of enolates derived from esters with chiral alcohols can proceed with high levels of diastereoselectivity.

Acylation Reactions: The acylation of the enolate of this compound with acylating agents like acid chlorides or anhydrides can be a competitive process. O-acylation, leading to the formation of an enol ester, can sometimes be a significant side reaction. To favor C-acylation, which results in the formation of a β-ketoester, the reaction conditions must be carefully controlled. The choice of base, solvent, and temperature can influence the ratio of C- to O-acylated products. The use of pre-formed enolates at low temperatures generally favors C-acylation. youtube.com

| Reaction Type | Reagents and Conditions | Expected Product | Key Considerations |

| Alkylation | 1. LDA, THF, -78 °C2. R-X (e.g., CH₃I) | α-Alkyl this compound | Steric hindrance may require reactive alkylating agents. |

| Acylation | 1. LDA, THF, -78 °C2. RCOCl | Isopropyl 2-acyl-3,3-dimethylbutyrate | Competition between C- and O-acylation. |

The aldol (B89426) reaction of enolates derived from this compound with aldehydes or ketones provides a powerful method for constructing β-hydroxy ester frameworks. Due to the steric hindrance of the 3,3-dimethylbutyl group, the formation of the enolate and the subsequent nucleophilic addition require carefully chosen conditions. Lithium enolates, generated with LDA, are typically used to react with a variety of carbonyl compounds. researchgate.net

The stereochemical outcome of the aldol reaction is of significant interest. The geometry of the enolate (E or Z) can influence the diastereoselectivity of the addition to a chiral aldehyde. For esters, the formation of the (E)-enolate is often favored, which can lead to specific diastereomeric products. Chiral auxiliaries attached to the ester or the use of chiral Lewis acids can also be employed to achieve high levels of enantioselectivity. nih.gov

| Enolate Source | Electrophile | Reagents and Conditions | Product | Stereoselectivity |

| This compound | Aldehyde (R'CHO) | 1. LDA, THF, -78 °C2. R'CHO | β-Hydroxy ester | Diastereoselectivity depends on enolate geometry and substrate. |

| This compound | Ketone (R'R''CO) | 1. LDA, THF, -78 °C2. R'R''CO | β-Hydroxy ester | Generally lower reactivity than with aldehydes. |

Derivatives of this compound, particularly those containing sites of unsaturation, can participate in cycloaddition reactions to form cyclic structures.

[4+2] Cycloadditions (Diels-Alder Reaction): An α,β-unsaturated derivative of this compound, such as isopropyl 3,3-dimethylacrylate, can act as a dienophile in the Diels-Alder reaction. The reactivity of such a dienophile is influenced by the electron-withdrawing nature of the ester group. However, the steric bulk of the 3,3-dimethylbutyl group may hinder the approach of the diene, potentially requiring elevated temperatures or the use of Lewis acid catalysts to promote the reaction. mdpi.comresearchgate.net The stereoselectivity of the Diels-Alder reaction can be controlled by the use of chiral auxiliaries or chiral catalysts.

[2+3] Cycloadditions: α,β-Unsaturated esters derived from this compound can also serve as dipolarophiles in [2+3] cycloaddition reactions with 1,3-dipoles such as nitrones or azides. nih.govwikipedia.org These reactions provide a direct route to five-membered heterocyclic rings. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipolarophile and the 1,3-dipole. wikipedia.org The steric hindrance of the neopentyl group can influence the facial selectivity of the dipole's approach, potentially leading to diastereoselective transformations. nih.gov

| Cycloaddition Type | Reactants | Product Type | Key Features |

| [4+2] Diels-Alder | Isopropyl 3,3-dimethylacrylate + Diene | Substituted Cyclohexene | Steric hindrance may affect reactivity; Lewis acid catalysis can be beneficial. mdpi.com |

| [2+3] Cycloaddition | Isopropyl 3,3-dimethylacrylate + Nitrone | Substituted Isoxazolidine | Provides access to five-membered heterocycles; regioselectivity is a key consideration. nih.govwikipedia.org |

Elimination and Rearrangement Processes

The unique structural features of this compound derivatives also give rise to characteristic elimination and rearrangement reactions, often driven by the formation of more stable intermediates or products.

In derivatives of this compound that possess a suitable leaving group on the β-carbon, β-elimination reactions can occur to form an α,β-unsaturated ester. The most common type of β-elimination is the E2 mechanism, which is favored by strong, sterically hindered bases. masterorganicchemistry.comlibretexts.org The stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group is a key factor in determining the feasibility and outcome of the reaction, especially in cyclic systems.